(2-Cyclopentylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentylpyrimidin-4-yl)methanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
(2-Cyclopentylpyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of (2-Cyclopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine: Similar in structure but with a chlorine substituent.
(2-Methylpyridin-4-yl)methanamine: Features a methyl group instead of a cyclopentyl group.
Uniqueness
(2-Cyclopentylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance and influences its reactivity and interaction with biological targets.
Biological Activity
(2-Cyclopentylpyrimidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The compound this compound features a pyrimidine ring with a cyclopentyl group at the 2-position and a methanamine moiety at the 4-position. Its molecular formula is C10H13N3 with a molecular weight of approximately 178.24 g/mol. The structural characteristics suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Enzyme Inhibition
Research indicates that compounds with similar pyrimidine structures exhibit significant enzyme inhibition properties. For instance, modifications to the pyrimidine scaffold can enhance binding affinity to various kinases, which are critical in cancer biology.
Table 1: Summary of Biological Activities
Compound Name | Target Enzyme | IC50 (nM) | EC50 (nM) | Notes |
---|---|---|---|---|
This compound | FLT3 | TBD | TBD | Potential inhibitor based on structural similarity |
6-Methylpyrimidin-4-ylmethanamine | FLT3 | 82 | >8000 | Less effective due to steric hindrance |
5-(Cyclopentyl)pyrimidine-2,4-diamine | Various kinases | <50 | TBD | Known kinase inhibitor |
The specific biological activity of this compound remains to be fully characterized; however, its structural analogs have shown promising results in inhibiting FLT3, a target in acute myeloid leukemia therapy .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to active sites of enzymes, leading to inhibition.
- Modulation of receptor activity , potentially affecting signaling pathways involved in cell proliferation and survival.
Further studies are needed to elucidate the precise interactions at the molecular level.
Case Studies
- FLT3 Inhibition Study : A study focusing on various aminopyrimidine analogs demonstrated that modifications at the 2-position significantly impacted FLT3 binding affinity. The introduction of cyclopentyl groups was associated with enhanced potency compared to simpler substituents .
- Kinase Profiling : In vitro assays conducted on similar compounds revealed that those with bulky groups at the 2-position exhibited improved selectivity against specific kinases, suggesting that this compound could follow similar trends.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(2-cyclopentylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-7-9-5-6-12-10(13-9)8-3-1-2-4-8/h5-6,8H,1-4,7,11H2 |
InChI Key |
HGDNLZGNIQNXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.